TCO-PEG12-TFP ester

Bioorthogonal Chemistry Pretargeted Radioimmunotherapy Antibody Engineering

TCO-PEG12-TFP ester is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) group for inverse electron-demand Diels-Alder cycloaddition with tetrazines, a tetrafluorophenyl (TFP) ester for amine coupling, and a discrete 12-unit polyethylene glycol (PEG12) spacer. The compound has a molecular formula of C42H67F4NO16 and a molecular weight of approximately 918.0 g/mol.

Molecular Formula C42H67F4NO16
Molecular Weight 918.0 g/mol
Cat. No. B15543507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG12-TFP ester
Molecular FormulaC42H67F4NO16
Molecular Weight918.0 g/mol
Structural Identifiers
InChIInChI=1S/C42H67F4NO16/c43-36-34-37(44)40(46)41(39(36)45)63-38(48)8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-51-11-9-47-42(49)62-35-6-4-2-1-3-5-7-35/h1-2,34-35H,3-33H2,(H,47,49)/b2-1-
InChIKeyKIKASBBKOIGGOX-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG12-TFP Ester: Product Baseline for Bioorthogonal and PROTAC Procurement


TCO-PEG12-TFP ester is a heterobifunctional crosslinker comprising a trans-cyclooctene (TCO) group for inverse electron-demand Diels-Alder cycloaddition with tetrazines, a tetrafluorophenyl (TFP) ester for amine coupling, and a discrete 12-unit polyethylene glycol (PEG12) spacer [1]. The compound has a molecular formula of C42H67F4NO16 and a molecular weight of approximately 918.0 g/mol . It is widely used in bioconjugation, molecular imaging, and as a PEG-based linker for PROTAC synthesis .

Why TCO-PEG12-TFP Ester Cannot Be Substituted with Shorter PEG Linkers or Alternative Esters


Substituting TCO-PEG12-TFP ester with shorter PEG analogs (e.g., PEG4 or PEG8) or NHS-based esters introduces quantifiable performance trade-offs in bioorthogonal pretargeting, hydrolysis stability, and bioconjugation efficiency. PEG linker length directly impacts TCO grafting efficiency on antibodies and subsequent in vivo pretargeting signals, with systematic differences observed across PEG0, PEG4, and PEG12 variants in colorectal cancer models [1]. Additionally, TFP esters demonstrate enhanced hydrolytic stability relative to NHS esters, directly affecting aqueous labeling reproducibility . These differences are not interchangeable for applications requiring extended circulation, reduced steric hindrance, or robust aqueous-phase conjugation.

TCO-PEG12-TFP Ester: Quantitative Performance Evidence Against PEG4, PEG8, and NHS Comparators


TCO-PEG12-TFP Ester Enables Higher TCO Grafting on mAbs Compared to PEG0 and PEG4 Variants

When grafting trans-cyclooctene derivatives onto monoclonal antibodies under identical conditions, the PEG12-containing variant (3) achieved significantly higher TCO per mAb than PEG0 (1) and PEG4 (2) variants, as quantified by MALDI-TOF MS [1]. This increased grafting density directly correlates with enhanced labeling intensity in vitro when TCO number is the limiting factor [1].

Bioorthogonal Chemistry Pretargeted Radioimmunotherapy Antibody Engineering

PEG12 Linker Produces Lower In Vivo Pretargeting Signal Than PEG0 Despite Higher Grafting Density

In both colorectal xenograft and peritoneal carcinomatosis models, pretargeting with mAbs conjugated to PEG4 (2) or PEG12 (3) TCO derivatives followed by fluorescent tetrazine injection produced fluorescent signals approximately two-fold lower than those obtained with PEG0 (1) conjugates [1]. This counterintuitive finding indicates that while PEG linkers improve TCO accessibility for grafting, they may reduce the number of reactive TCO moieties in the in vivo setting [1].

In Vivo Imaging Pretargeted Radioimmunotherapy Tumor Targeting

TFP Ester Exhibits Superior Hydrolytic Stability Relative to NHS Ester in Aqueous Conjugation

The 2,3,5,6-tetrafluorophenol (TFP) ester moiety in TCO-PEG12-TFP ester displays substantially better stability toward hydrolysis in aqueous media compared to N-hydroxysuccinimide (NHS) esters . This differential hydrolytic susceptibility directly translates to more efficient and reproducible labeling of biopolymers, as the activated ester remains competent for amine coupling over longer periods in aqueous buffers .

Bioconjugation Aqueous Stability Amine-Reactive Chemistry

PEG12 Spacer Provides Greater Solubility and Reduced Steric Hindrance vs. PEG4 and PEG8 Variants

The PEG12 spacer arm in TCO-PEG12-TFP ester increases water solubility and decreases steric hindrance during ligation compared to shorter PEG4 and PEG8 variants [1]. The extended 12-unit ethylene glycol chain provides a calculated spacer length advantage that enhances accessibility of the TCO moiety for tetrazine cycloaddition in sterically constrained environments, such as densely functionalized nanoparticle surfaces or antibody conjugates with high payload density .

Solubility Enhancement Steric Hindrance PEG Linker Optimization

TCO-PEG12-TFP Ester: Evidence-Backed Application Scenarios for Scientific and Industrial Use


High-Density Antibody Functionalization for Pretargeted Imaging and Radioimmunotherapy

Based on the quantitative MALDI-TOF MS evidence demonstrating significantly higher TCO grafting per monoclonal antibody with PEG12-containing derivatives compared to PEG0 variants , TCO-PEG12-TFP ester is the rational selection for preparing antibody conjugates requiring maximal TCO density. This application scenario prioritizes high payload attachment capacity over in vivo reaction efficiency, making it suitable for ex vivo labeling applications, in vitro diagnostics, and pretargeting strategies where grafting density is the limiting performance factor.

Aqueous-Phase Protein Labeling Requiring Extended Hydrolytic Stability

The TFP ester moiety offers enhanced hydrolytic stability in aqueous media relative to NHS esters , making TCO-PEG12-TFP ester the preferred choice for protein labeling protocols conducted over extended periods in aqueous buffers. This advantage reduces the need for excess reagent to compensate for hydrolysis losses and improves batch-to-batch reproducibility in workflows involving precious or low-abundance protein targets.

Sterically Demanding Bioconjugation to Nanoparticles or High-Density Surfaces

The extended PEG12 spacer arm provides greater reach (approximately 2× longer than PEG4) and reduces steric hindrance during tetrazine ligation compared to shorter PEG variants . This makes TCO-PEG12-TFP ester optimal for functionalizing nanoparticle surfaces, dendrimers, or other high-density scaffolds where surface crowding would otherwise limit accessibility of the bioorthogonal handle, thereby compromising conjugation efficiency.

PROTAC Linker Library Construction and Degrader Development

As a PEG-based PROTAC linker, TCO-PEG12-TFP ester joins two essential ligands crucial for forming PROTAC molecules that enable selective protein degradation via the ubiquitin-proteasome system . The PEG12 length provides a defined, monodisperse spacer that can be systematically evaluated in structure-activity relationship studies alongside shorter (PEG4, PEG8) and longer PEG variants to optimize ternary complex formation and degradation efficiency.

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